2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde
Overview
Description
2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety linked to a 1,3-dioxolane ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde typically involves the condensation of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. One common method includes the use of para-toluenesulfonic acid as a catalyst, which facilitates the formation of the acetal linkage between the benzaldehyde and the 1,3-dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-([1,3]Dioxolan-2-ylmethoxy)-benzoic acid.
Reduction: 2-([1,3]Dioxolan-2-ylmethoxy)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde largely depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the 1,3-dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in its applications .
Comparison with Similar Compounds
2-([1,3]Dioxolan-2-ylmethoxy)-ethanol: Similar structure but with an ethanol moiety instead of a benzaldehyde group.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two 1,3-dioxolane rings attached to a diazene oxide core.
Uniqueness: 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a 1,3-dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in organic synthesis and material science .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,7,11H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGDWZGRFXBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590069 | |
Record name | 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-22-4 | |
Record name | 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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